molecular formula C18H14ClN5O3S B12782998 Benzimidazole, 6-chloro-2-((p-nitrophenoxy)methyl)-1-((2-thiazolylamino)methyl)- CAS No. 84138-28-3

Benzimidazole, 6-chloro-2-((p-nitrophenoxy)methyl)-1-((2-thiazolylamino)methyl)-

Cat. No.: B12782998
CAS No.: 84138-28-3
M. Wt: 415.9 g/mol
InChI Key: CVBNNJVKMWQLKT-UHFFFAOYSA-N
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Description

Benzimidazole, 6-chloro-2-((p-nitrophenoxy)methyl)-1-((2-thiazolylamino)methyl)- is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole, 6-chloro-2-((p-nitrophenoxy)methyl)-1-((2-thiazolylamino)methyl)- typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of p-Nitrophenoxy Group: The p-nitrophenoxy group can be attached through nucleophilic substitution reactions, where a nitrophenol derivative reacts with a suitable leaving group on the benzimidazole core.

    Incorporation of Thiazolylamino Group: The thiazolylamino group can be introduced through amination reactions, where a thiazole derivative reacts with an amine group on the benzimidazole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzimidazole, 6-chloro-2-((p-nitrophenoxy)methyl)-1-((2-thiazolylamino)methyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Amines, thiols; reactions may require the presence of a base or catalyst to facilitate the substitution process.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while reduction can produce reduced forms with altered functional groups.

Scientific Research Applications

Benzimidazole, 6-chloro-2-((p-nitrophenoxy)methyl)-1-((2-thiazolylamino)methyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to its unique chemical structure.

    Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antiparasitic activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of benzimidazole, 6-chloro-2-((p-nitrophenoxy)methyl)-1-((2-thiazolylamino)methyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes, such as DNA replication or protein synthesis.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.

    Disrupting Cellular Structures: Interfering with the integrity of cellular membranes or cytoskeletal components, resulting in altered cell morphology and function.

Comparison with Similar Compounds

Benzimidazole, 6-chloro-2-((p-nitrophenoxy)methyl)-1-((2-thiazolylamino)methyl)- can be compared with other similar compounds, such as:

    Benzimidazole Derivatives: Compounds with different substituents on the benzimidazole core, such as 2-aminobenzimidazole or 5-nitrobenzimidazole.

    Thiazole Derivatives: Compounds containing the thiazole ring, such as 2-aminothiazole or 4-methylthiazole.

    Phenoxy Derivatives: Compounds with phenoxy groups, such as 4-chlorophenoxyacetic acid or 2,4-dichlorophenoxyacetic acid.

Uniqueness

The uniqueness of benzimidazole, 6-chloro-2-((p-nitrophenoxy)methyl)-1-((2-thiazolylamino)methyl)- lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the chloro, nitrophenoxy, and thiazolylamino groups allows for diverse reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

84138-28-3

Molecular Formula

C18H14ClN5O3S

Molecular Weight

415.9 g/mol

IUPAC Name

N-[[6-chloro-2-[(4-nitrophenoxy)methyl]benzimidazol-1-yl]methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C18H14ClN5O3S/c19-12-1-6-15-16(9-12)23(11-21-18-20-7-8-28-18)17(22-15)10-27-14-4-2-13(3-5-14)24(25)26/h1-9H,10-11H2,(H,20,21)

InChI Key

CVBNNJVKMWQLKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC2=NC3=C(N2CNC4=NC=CS4)C=C(C=C3)Cl

Origin of Product

United States

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